Capping Efficiency of m7GpppGpG vs. m7GpppG and ARCA in In Vitro Transcription
In a systematic study of trinucleotide cap analogs, m7GpppGpG achieved an RNA capping efficiency of 80 ± 1%, measured as the fraction of capped RNA versus total RNA [1]. In contrast, the standard dinucleotide cap analog m7GpppG exhibited a capping efficiency of 69 ± 8% under the same conditions [1]. This quantitative difference highlights the improved co-transcriptional incorporation of the trinucleotide analog.
| Evidence Dimension | RNA capping efficiency |
|---|---|
| Target Compound Data | 80 ± 1% |
| Comparator Or Baseline | m7GpppG: 69 ± 8% |
| Quantified Difference | +11 percentage points |
| Conditions | Co-transcriptional capping with T7 RNA polymerase; fraction of capped RNA determined via biochemical analysis [1]. |
Why This Matters
Higher capping efficiency directly reduces the proportion of uncapped or mis-capped RNA, improving the purity and functional yield of the final mRNA product.
- [1] Sikorski, P. J., et al. (2020). The identity and methylation status of the first transcribed nucleotide in eukaryotic mRNA 5′ cap modulates protein expression in living cells. Nucleic Acids Research, 48(3), 1607-1626. Table 3. View Source
